molecular formula C18H16N6O B2367495 2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034311-93-6

2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2367495
CAS RN: 2034311-93-6
M. Wt: 332.367
InChI Key: IPUDROATXKIPOU-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, also known as ITMA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. ITMA is a compound that has been synthesized and studied for its mechanism of action and physiological effects.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed innovative methods for synthesizing heterocyclic compounds incorporating thiadiazole and other moieties, which are pivotal for creating new pharmaceuticals and materials with enhanced properties. The synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, and triazolo[5,1-c]triazine derivatives, demonstrates the chemical versatility and potential application of compounds like "2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide" in crafting molecules with specific biological or physical attributes (Fadda et al., 2017).

Antimicrobial Agents

Another significant application is the compound's role in antimicrobial research. Studies have shown that derivatives of similar structures exhibit good antimicrobial activity, suggesting potential use in developing new antimicrobial agents to combat resistant bacterial strains. The exploration into novel dipeptide derivatives attached to triazole-pyridine moieties, for example, has unveiled compounds with promising antimicrobial properties, indicating a pathway for the development of new treatments (Abdel-Ghany et al., 2013).

Catalytic Applications

The compound's structure lends itself to applications in catalysis, facilitating chemical transformations essential in pharmaceutical synthesis and material science. The development of palladacycles with indole cores, for example, underscores the utility of indole-containing compounds in catalysis, paving the way for more efficient synthetic pathways in organic chemistry (Singh et al., 2017).

Antioxidant Activity

Compounds with structures similar to "this compound" have been evaluated for their antioxidant activities, which are crucial for addressing oxidative stress-related diseases. Studies involving coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant potential, indicating that derivatives of the compound could find applications in the development of antioxidant therapies (Chkirate et al., 2019).

properties

IUPAC Name

2-indol-1-yl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-18(13-23-10-7-14-3-1-2-4-17(14)23)20-11-15-12-24(22-21-15)16-5-8-19-9-6-16/h1-10,12H,11,13H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUDROATXKIPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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